molecular formula C18H18O4 B6143816 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid CAS No. 1016797-44-6

3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid

Cat. No. B6143816
CAS RN: 1016797-44-6
M. Wt: 298.3 g/mol
InChI Key: LPZIGNWYCSFIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid” is a chemical compound with the molecular formula C18H18O4 . The molecular weight of this compound is 298.3 g/mol.

Scientific Research Applications

3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid has a wide range of potential scientific research applications. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor of certain enzymes. It has also been studied for its potential use as an antioxidant, and as a therapeutic agent in the treatment of certain diseases. Additionally, this compound has been studied for its potential use in the development of novel materials and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, and as an antioxidant. It is thought to inhibit the activity of certain enzymes by binding to their active sites, thus preventing the enzymes from performing their normal functions. Additionally, it is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have anti-inflammatory and anti-oxidant properties, and to act as an inhibitor of certain enzymes. Additionally, it is believed to have cytotoxic effects on certain cancer cell lines, and to have the potential to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid in laboratory experiments include its low cost, its availability in a wide variety of forms, its stability in the presence of light and oxygen, and its low toxicity. Additionally, it is relatively easy to store and handle. However, there are some limitations to its use in laboratory experiments, including its relatively low solubility in water, its potential to form insoluble complexes with certain compounds, and its potential to react with certain reagents.

Future Directions

The potential future directions for 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical, agricultural, and chemical industries. Additionally, further research into its potential to act as an antioxidant, its potential to inhibit the growth of certain bacteria, and its potential to act as a therapeutic agent in the treatment of certain diseases is warranted. Additionally, further research into its potential to be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor of certain enzymes is needed. Finally, further research into its potential to be used in the development of novel materials and nanomaterials is also necessary.

Synthesis Methods

3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the reaction of an alkyl halide with an aldehyde or ketone. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of an alkyl halide, such as bromoacetyl bromide, with an aldehyde, such as acetaldehyde. This reaction produces a product containing a carbon-oxygen bond, which can then be hydrolyzed to yield this compound.

properties

IUPAC Name

3-[[4-(3-oxobutyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-13(19)5-6-14-7-9-17(10-8-14)22-12-15-3-2-4-16(11-15)18(20)21/h2-4,7-11H,5-6,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZIGNWYCSFIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.